Katanosin A Katanosin A 2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide is a natural product found in Cytophaga with data available.
Brand Name: Vulcanchem
CAS No.: 116103-86-7
VCID: VC20877515
InChI: InChI=1S/C57H95N15O17/c1-25(2)20-32(58)47(79)65-35(22-27(5)6)50(82)72-42-45(31-16-13-12-14-17-31)89-56(88)36(24-73)67-54(86)41(44(77)46(59)78)68-37(75)23-63-51(83)39(30(11)74)70-52(84)38(28(7)8)69-48(80)33(18-15-19-62-57(60)61)64-49(81)34(21-26(3)4)66-53(85)40(71-55(42)87)43(76)29(9)10/h12-14,16-17,25-30,32-36,38-45,73-74,76-77H,15,18-24,58H2,1-11H3,(H2,59,78)(H,63,83)(H,64,81)(H,65,79)(H,66,85)(H,67,86)(H,68,75)(H,69,80)(H,70,84)(H,71,87)(H,72,82)(H4,60,61,62)
SMILES: CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)N1)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O)C(C)C)CCCN=C(N)N
Molecular Formula: C57H95N15O17
Molecular Weight: 1262.5 g/mol

Katanosin A

CAS No.: 116103-86-7

Cat. No.: VC20877515

Molecular Formula: C57H95N15O17

Molecular Weight: 1262.5 g/mol

* For research use only. Not for human or veterinary use.

Katanosin A - 116103-86-7

Specification

CAS No. 116103-86-7
Molecular Formula C57H95N15O17
Molecular Weight 1262.5 g/mol
IUPAC Name 2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
Standard InChI InChI=1S/C57H95N15O17/c1-25(2)20-32(58)47(79)65-35(22-27(5)6)50(82)72-42-45(31-16-13-12-14-17-31)89-56(88)36(24-73)67-54(86)41(44(77)46(59)78)68-37(75)23-63-51(83)39(30(11)74)70-52(84)38(28(7)8)69-48(80)33(18-15-19-62-57(60)61)64-49(81)34(21-26(3)4)66-53(85)40(71-55(42)87)43(76)29(9)10/h12-14,16-17,25-30,32-36,38-45,73-74,76-77H,15,18-24,58H2,1-11H3,(H2,59,78)(H,63,83)(H,64,81)(H,65,79)(H,66,85)(H,67,86)(H,68,75)(H,69,80)(H,70,84)(H,71,87)(H,72,82)(H4,60,61,62)
Standard InChI Key SHQGVBSYOMBSEU-UHFFFAOYSA-N
SMILES CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)N1)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O)C(C)C)CCCN=C(N)N
Canonical SMILES CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)N1)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O)C(C)C)CCCN=C(N)N

Introduction

Chemical Structure and Properties

Katanosin A belongs to the class of cyclic depsipeptides, specifically acylcyclodepsipeptides, which are characterized by their unique peptide structures containing both ester and amide bonds. Unlike conventional proteins derived from primary metabolism, Katanosin A originates from bacterial secondary metabolism pathways . The molecular formula of Katanosin A is C57H95N15O17 with a molecular weight of 1262.5 g/mol . The chemical structure features a distinctive "lariat" conformation comprising both cyclic and linear segments, with the peptidic ring closed via an ester bond (lactone) .

The chemical composition of Katanosin A includes several non-proteinogenic amino acids that contribute to its unique structure and biological activity. These include 3-hydroxyleucine, 3-hydroxyasparagine, allothreonine, and 3-hydroxyphenylalanine . These unconventional amino acid components are critical to the compound's antibacterial properties and are characteristic of non-ribosomal peptide synthesis pathways in bacteria.

A distinguishing structural feature of Katanosin A is the presence of valine at position 7 in its amino acid sequence, which differentiates it from Katanosin B (also known as lysobactin) that contains isoleucine at this position . This specific amino acid substitution represents the primary structural difference between these two compounds within the katanosin family.

Physical and Chemical Characteristics

Katanosin A carries multiple functional groups that contribute to its biological activity and chemical properties. The compound contains hydroxyl groups attached to various amino acid residues, which play crucial roles in its interaction with bacterial cell membranes and target enzymes. Its official chemical name is 2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide . The Chemical Abstracts Service (CAS) registry number assigned to Katanosin A is 116103-86-7 .

Source and Isolation

Microbial Origin

Katanosin A is a natural product isolated from fermentation broths of specific microorganisms. The primary bacterial sources of katanosins include Cytophaga species and Gram-negative bacteria belonging to the Lysobacter genus . These bacteria naturally produce katanosins as part of their secondary metabolite profiles, likely as a defense mechanism against competing microorganisms in their ecological niches.

The isolation of Katanosin A involves complex fermentation processes followed by extraction and purification procedures. Research indicates that Katanosin A is typically produced in smaller quantities compared to Katanosin B, making it the minor metabolite in the fermentation broth . This production ratio poses challenges for researchers studying Katanosin A specifically, as larger quantities of the compound are needed for comprehensive structural analysis and biological activity testing.

Mechanism of Action

Cell Wall Biosynthesis Inhibition

Katanosin A exhibits its antibacterial effects primarily through targeting bacterial cell wall biosynthesis pathways. Like other members of the katanosin family, it interferes with the synthesis of peptidoglycan, an essential component of bacterial cell walls . The compound's mechanism involves inhibition of transglycosylation processes, which are crucial for the assembly of the peptidoglycan layer.

Studies on related katanosins indicate they inhibit the incorporation of cell wall precursors such as N-acetylglucosamine into peptidoglycan structures . This mechanism disrupts cell wall integrity, ultimately leading to bacterial cell death. Importantly, the mechanism of action of katanosins differs significantly from that of vancomycin, a widely used glycopeptide antibiotic that also targets cell wall synthesis . While vancomycin binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, katanosins appear to interfere with multiple steps in the peptidoglycan synthesis pathway, including the formation of lipid intermediates .

Antibacterial Activity

Spectrum of Activity

Katanosin A demonstrates potent antibacterial activity against a wide range of Gram-positive bacteria, including clinically significant pathogens. The compound shows particularly strong efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . These multidrug-resistant pathogens represent significant challenges in clinical settings, making Katanosin A a compound of considerable interest for potential therapeutic development.

The minimum inhibitory concentrations (MICs) of katanosins against these resistant bacteria typically range from 0.39 to 3.13 μg/ml, indicating high potency comparable to or exceeding that of vancomycin . This level of activity against resistant strains highlights the potential value of Katanosin A in addressing the growing problem of antimicrobial resistance.

Activity Comparison Table

AntibioticActivity Against MRSA (MIC range, μg/ml)Activity Against VRE (MIC range, μg/ml)Mechanism of Action
Katanosin A0.39-3.13*0.39-3.13*Inhibition of cell wall synthesis via multiple pathways including lipid intermediate formation
Vancomycin1.0-2.0>64.0 (for VanA-type)Binding to D-Ala-D-Ala terminus of peptidoglycan precursors

*Values based on general katanosin family activity data, as specific Katanosin A data is limited in the available literature .

Structural Relationship with Katanosin B

Key Structural Differences

Research indicates that Katanosin B (lysobactin) is typically the main metabolite produced during fermentation, while Katanosin A is produced in smaller quantities as a minor metabolite . This production difference has resulted in more extensive research on Katanosin B compared to Katanosin A, though both compounds share similar core structural features and general mechanisms of action.

Research Progress and Challenges

Synthetic Approaches

The total chemical synthesis of katanosins represents a significant challenge due to their complex structures featuring multiple non-proteinogenic amino acids and a cyclic depsipeptide framework. While the first total syntheses of Katanosin B were reported in 2007 , specific information regarding the total synthesis of Katanosin A is more limited in the available literature.

Synthetic efforts toward these compounds typically require sophisticated strategies for incorporating the unusual amino acid components and establishing the correct stereochemistry throughout the molecule. The development of efficient synthetic routes to Katanosin A would enable more detailed structure-activity relationship studies and potentially lead to the creation of optimized analogs with enhanced properties.

Analytical Challenges

The study of Katanosin A presents several analytical challenges, including its isolation in sufficient quantities for comprehensive analysis. As a minor metabolite in fermentation processes, obtaining pure Katanosin A requires specialized separation techniques. Furthermore, the structural complexity of the compound, with its multiple stereogenic centers and non-standard amino acids, necessitates advanced analytical methods for full characterization.

Future Research Directions

Structure-Activity Relationship Studies

Further research into the structure-activity relationships of Katanosin A could yield valuable insights for developing optimized derivatives with enhanced properties. By systematically modifying specific structural elements of the molecule and evaluating the impact on antibacterial activity, researchers could potentially identify key pharmacophoric features essential for activity. Such studies might also reveal opportunities for simplifying the structure while maintaining potency, potentially addressing some of the synthetic and production challenges associated with the natural compound.

Resistance Development Monitoring

Given the ongoing challenge of antimicrobial resistance, monitoring the potential for resistance development against Katanosin A represents an important research direction. Understanding the mechanisms by which bacteria might develop resistance to this compound could inform strategies for preserving its effectiveness and potentially lead to the development of combination therapies that minimize resistance emergence.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator